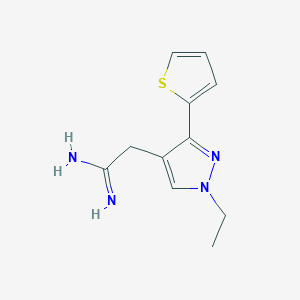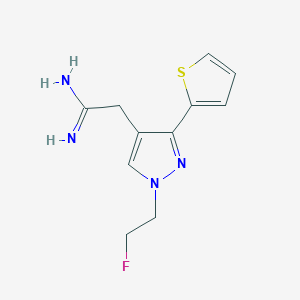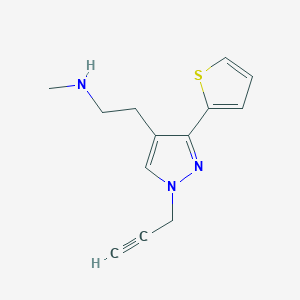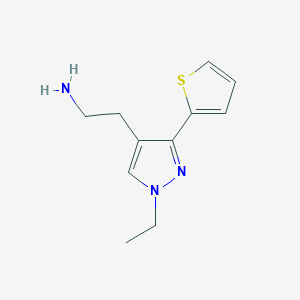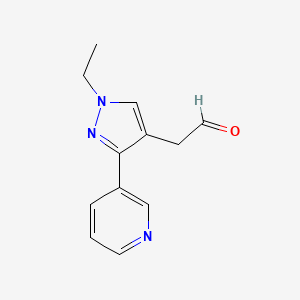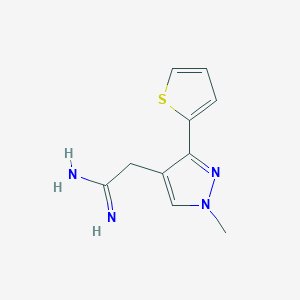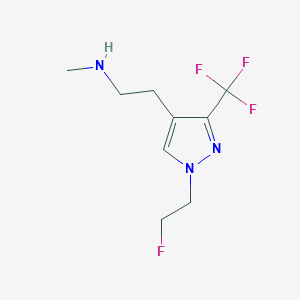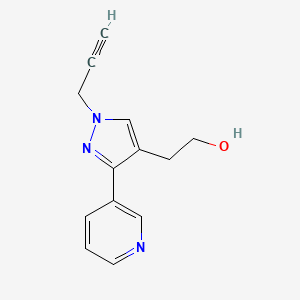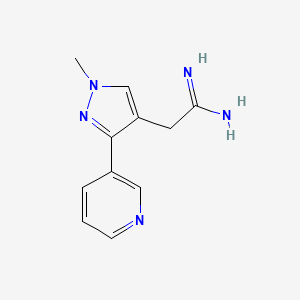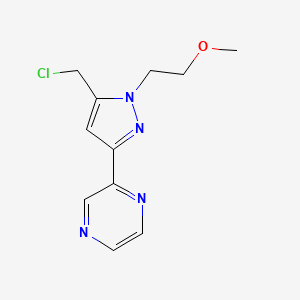
2-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyrazine
Vue d'ensemble
Description
2-(5-(Chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound belonging to the pyrazine family of compounds. It is a white crystalline solid with a molar mass of 194.58 g/mol and a melting point of 119-121°C. It is soluble in water, alcohol, and ether and is used in a variety of scientific and industrial applications.
Applications De Recherche Scientifique
Synthesis and Molecular Docking of Pyrazoline and Benzimidazole Derivatives
Pyrazoline and benzimidazoles derivatives are known for their potential applications in medicinal research. A study synthesized a new series of compounds, 2-((3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)methyl)-1H-benzo[d]imidazole, through a multistep reaction. These compounds were analyzed for their α-glucosidase inhibition activity, indicating their potential in anti-diabetic studies. Molecular docking analysis helped establish the Structure-Activity Relationship (SAR) (Ibraheem et al., 2020).
Synthesis and Toxicity Analysis of Pyrazoline Derivatives
Another study focused on the synthesis of four pyrazoline analogues through intermolecular cyclization. The toxicity analysis revealed that two compounds were notably toxic, while one demonstrated high antioxidant activity. This study emphasizes the importance of evaluating the toxicity and biological activity of synthesized pyrazoline derivatives (Jasril et al., 2019).
Structural and Complex Formation Studies of Pyrazole Ligands
Research on the synthesis and structure of highly substituted pyrazole ligands highlighted their interaction with platinum(II) and palladium(II) metal ions. The study detailed the formation of various complexes and confirmed their structures through spectral analysis, shedding light on the potential application of these complexes in various scientific fields (Budzisz et al., 2004).
Propriétés
IUPAC Name |
2-[5-(chloromethyl)-1-(2-methoxyethyl)pyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c1-17-5-4-16-9(7-12)6-10(15-16)11-8-13-2-3-14-11/h2-3,6,8H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFXVCSSVWSZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC(=N1)C2=NC=CN=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



